molecular formula C16H21N3O3S2 B10922226 Ethyl 2-[(3-methoxypropyl)amino]-4-[(pyridin-2-ylsulfanyl)methyl]-1,3-thiazole-5-carboxylate

Ethyl 2-[(3-methoxypropyl)amino]-4-[(pyridin-2-ylsulfanyl)methyl]-1,3-thiazole-5-carboxylate

Cat. No.: B10922226
M. Wt: 367.5 g/mol
InChI Key: WWCQIHXMOGXAOR-UHFFFAOYSA-N
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Description

ETHYL 2-[(3-METHOXYPROPYL)AMINO]-4-[(2-PYRIDYLSULFANYL)METHYL]-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that features a thiazole ring, a pyridylsulfanyl group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(3-METHOXYPROPYL)AMINO]-4-[(2-PYRIDYLSULFANYL)METHYL]-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. The process often starts with the preparation of the thiazole ring, followed by the introduction of the pyridylsulfanyl group and the ethyl ester. Common reagents used in these reactions include thionyl chloride, pyridine, and various amines. Reaction conditions may involve refluxing in organic solvents such as dichloromethane or ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing waste and improving the overall sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(3-METHOXYPROPYL)AMINO]-4-[(2-PYRIDYLSULFANYL)METHYL]-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

ETHYL 2-[(3-METHOXYPROPYL)AMINO]-4-[(2-PYRIDYLSULFANYL)METHYL]-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-[(3-METHOXYPROPYL)AMINO]-4-[(2-PYRIDYLSULFANYL)METHYL]-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-[(3-METHOXYPROPYL)AMINO]-4-[(2-PYRIDYLSULFANYL)METHYL]-1,3-THIAZOLE-5-CARBOXYLATE: shares similarities with other thiazole derivatives and pyridylsulfanyl compounds.

    Thiazole derivatives: Known for their diverse biological activities and applications in medicinal chemistry.

    Pyridylsulfanyl compounds: Often used in the development of pharmaceuticals and agrochemicals.

Uniqueness

The uniqueness of ETHYL 2-[(3-METHOXYPROPYL)AMINO]-4-[(2-PYRIDYLSULFANYL)METHYL]-1,3-THIAZOLE-5-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C16H21N3O3S2

Molecular Weight

367.5 g/mol

IUPAC Name

ethyl 2-(3-methoxypropylamino)-4-(pyridin-2-ylsulfanylmethyl)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C16H21N3O3S2/c1-3-22-15(20)14-12(11-23-13-7-4-5-8-17-13)19-16(24-14)18-9-6-10-21-2/h4-5,7-8H,3,6,9-11H2,1-2H3,(H,18,19)

InChI Key

WWCQIHXMOGXAOR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NCCCOC)CSC2=CC=CC=N2

Origin of Product

United States

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